molecular formula C9H18N2O B1475575 2-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 1895932-70-3

2-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No.: B1475575
CAS No.: 1895932-70-3
M. Wt: 170.25 g/mol
InChI Key: XLWMDTITGPMAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tetrahydro-2H-pyran-4-yl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can alter the expression of specific genes, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC inhibitors results in the inhibition of HDAC activity, which in turn affects gene expression by maintaining a more open chromatin structure . This compound may also influence other molecular pathways by binding to receptors or other proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the pathways involved in energy production and utilization, thereby altering the overall metabolic state of the cell . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . This distribution pattern is essential for its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWMDTITGPMAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 2
2-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 3
2-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 4
2-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 5
2-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 6
2-(tetrahydro-2H-pyran-4-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.